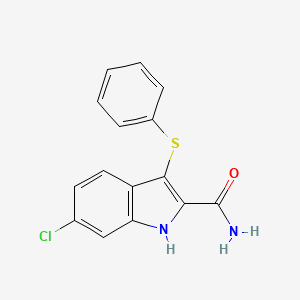

6-Chloro-3-(phenylsulfanyl)-1H-indole-2-carboxamide

Description

Properties

CAS No. |

834911-90-9 |

|---|---|

Molecular Formula |

C15H11ClN2OS |

Molecular Weight |

302.8 g/mol |

IUPAC Name |

6-chloro-3-phenylsulfanyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C15H11ClN2OS/c16-9-6-7-11-12(8-9)18-13(15(17)19)14(11)20-10-4-2-1-3-5-10/h1-8,18H,(H2,17,19) |

InChI Key |

DLXGERGPESWDGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(NC3=C2C=CC(=C3)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as carbonyldiimidazole.

Industrial Production Methods

Industrial production of 6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alkoxides, under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of indole carboxamides, including compounds similar to 6-chloro-3-(phenylsulfanyl)-1H-indole-2-carboxamide, exhibit potent antiviral properties. For instance, studies have shown that certain indole derivatives can inhibit the HIV-1 reverse transcriptase enzyme effectively, demonstrating low nanomolar concentrations necessary for antiviral activity . This suggests potential applications in developing treatments for viral infections.

Cancer Research

Indole-based compounds are also being investigated for their anticancer properties. The ability of indoles to modulate signaling pathways involved in cell proliferation and apoptosis makes them attractive candidates for cancer therapy. Specifically, indole carboxamides may interact with targets such as survivin, a protein that inhibits apoptosis and is overexpressed in many cancers . Case studies have indicated that these compounds can enhance the efficacy of existing chemotherapeutic agents.

Immunomodulatory Effects

There is growing interest in the immunomodulatory effects of indole derivatives. Research suggests that compounds like this compound may activate macrophages or enhance innate immune responses . This could have implications for treating autoimmune diseases or enhancing vaccine efficacy.

Neuroprotective Properties

Some studies have pointed to the neuroprotective effects of indole derivatives, which may help in conditions like neurodegeneration. The modulation of neuroinflammatory processes and oxidative stress by these compounds could provide therapeutic avenues for diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of indole carboxamides demonstrated that certain derivatives significantly inhibited HIV replication in vitro. The compound's ability to maintain activity against resistant strains of the virus highlights its potential as a lead compound in drug development .

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. These findings suggest that further exploration into its mechanism of action could lead to novel cancer therapies.

Case Study 3: Immunological Response

Research examining the immunomodulatory effects of indole derivatives showed enhanced macrophage activation upon treatment with specific compounds. This suggests potential applications in immunotherapy and vaccine development .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(phenylthio)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may enhance binding affinity through hydrophobic interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

4-(Phenylsulfanyl)butane-2,3-dione (4-PSB-2)

- Structure: A diketone with a phenylsulfanyl group at position 4 (non-indole structure).

- Biological Activity: Reduces neuroinflammation (TNF-α, COX-2, iNOS) in 3xTg-AD mice . Enhances synaptic plasticity (increased PSD-95 expression and LTP in the hippocampus) . Improves contextual fear memory retrieval without altering Aβ oligomer levels .

- Key Difference : Unlike 6-Chloro-3-(phenylsulfanyl)-1H-indole-2-carboxamide, 4-PSB-2 lacks the indole core and carboxamide group, suggesting distinct molecular targets. The phenylsulfanyl group in both compounds may contribute to anti-inflammatory effects, but the indole scaffold in the target compound could enhance binding to neurological receptors .

Ethyl 6-Amino-2-phenyl-1H-indole-3-carboxylate

6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide

- Structure : Features a sulfonyl (SO₂) group at position 1 and chloro at position 4.

- Key Differences: Substituent Position: Sulfonyl at position 1 vs. phenylsulfanyl at position 3 in the target compound. Positional variation influences steric and electronic interactions.

6-Chloro-1-(cyclopentylmethyl)-N-2-thiazolyl-1H-indole-3-carboxamide

- Structure : Cyclopentylmethyl at position 1 and thiazolyl-carboxamide at position 3.

- Comparison :

Pharmacological Implications of Structural Features

- Chloro Substituent: Enhances lipophilicity and may improve blood-brain barrier penetration compared to amino or hydroxyl groups .

- Phenylsulfanyl Group : Imparts anti-inflammatory properties (as seen in 4-PSB-2) but with reduced oxidative stability compared to sulfonyl analogs .

Biological Activity

6-Chloro-3-(phenylsulfanyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₄ClN₃OS

- Molecular Weight : 302.8 g/mol

- CAS Number : 834911-90-9

Synthesis Overview

The synthesis of this compound generally involves several key steps:

- Formation of Indole Core : Utilizing Fischer indole synthesis with phenylhydrazine and an appropriate ketone.

- Chlorination : Introduction of the chloro group using thionyl chloride or phosphorus pentachloride.

- Phenylthio Group Attachment : Achieved through nucleophilic substitution with thiophenol.

- Carboxamide Formation : Reacting the intermediate with an amine and coupling reagents like carbonyldiimidazole.

Antiviral Properties

Research indicates that derivatives of indole carboxamides, including this compound, exhibit antiviral activity. For instance, similar compounds have shown efficacy against HIV-1 reverse transcriptase (RT) at low nanomolar concentrations, inhibiting viral spread in human T-lymphoid cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | HIV-1 RT |

| 5-Chloro-3-(phenylsulfonyl)-indole-2-carboxamide | <0.01 | HIV-1 RT |

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, derivatives have shown enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in viral replication and cancer progression.

- Binding Affinity : The chloro and phenylthio groups enhance binding through hydrophobic interactions and hydrogen bonding with target proteins.

Study on Antiviral Activity

A study assessed the antiviral efficacy of several indole derivatives against HIV strains. The results indicated that modifications at the indole core significantly impact antiviral potency. Compounds with a similar structure to this compound demonstrated IC50 values ranging from 40 to 86 µM, indicating moderate activity against viral replication .

Anticancer Research

In another study focusing on anticancer properties, researchers evaluated the compound's effects on various tumor cell lines. The findings suggested that the compound could inhibit cell proliferation and induce apoptosis more effectively than traditional chemotherapeutics, highlighting its potential as a lead compound for further development .

Q & A

Q. What are standard synthetic routes for preparing 6-chloro-3-(phenylsulfanyl)-1H-indole-2-carboxamide?

The synthesis typically involves multi-step reactions starting with indole precursors. For example:

- Step 1 : Functionalization of the indole core via halogenation (e.g., chlorination at the 6-position) using reagents like POCl₃ or NCS .

- Step 2 : Introduction of the phenylsulfanyl group via nucleophilic substitution or coupling reactions. Thiophenol derivatives in basic conditions (e.g., K₂CO₃/DMF) are commonly employed .

- Step 3 : Carboxamide formation via coupling of the carboxylic acid intermediate with amines using EDCI/HOBt or similar activating agents . Purification often involves column chromatography (e.g., Combiflash with ethyl acetate/hexane gradients) .

Q. How is structural characterization performed for this compound?

Key methods include:

- NMR Spectroscopy : and NMR to confirm regiochemistry (e.g., δ ~9 ppm for indole NH, δ ~125–135 ppm for aromatic carbons) .

- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., [M+H]+ with <1 ppm error) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving ambiguous structural features, particularly for crystallizable derivatives .

Q. What are the recommended storage conditions to ensure stability?

Limited data exist for this compound, but general practices for sulfanyl-indoles include:

- Storing under inert gas (Ar/N₂) at –20°C to prevent oxidation of the sulfur moiety.

- Avoiding prolonged exposure to light or moisture, which may degrade the sulfanyl group .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the phenylsulfanyl group?

Challenges include competing side reactions (e.g., disulfide formation). Strategies:

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Common issues and solutions:

- Rotamers/Conformers : Use variable-temperature NMR to coalesce split peaks (e.g., –40°C to 80°C) .

- Residual Solvents : Reference deuterated solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) .

- Impurity Identification : LC-MS/MS or 2D NMR (COSY, HSQC) to trace byproducts .

Q. What methodologies assess biological activity (e.g., enzyme inhibition)?

- In vitro Assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity studies against targets like GPCRs or kinases .

- Photoaffinity Labeling : Incorporate photoactivatable groups (e.g., diazirines) to study target engagement in live cells .

- Metabolic Stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .

Q. How to address the lack of physicochemical data (e.g., solubility, logP)?

- Experimental Determination : Use shake-flask methods for solubility (water/organic solvent partitioning) and HPLC-based logP measurements .

- Computational Prediction : Tools like MarvinSketch or ACD/Labs to estimate properties (e.g., pKa, logD) .

Q. What strategies guide structure-activity relationship (SAR) studies for derivatives?

- Core Modifications : Vary substituents (e.g., electron-withdrawing groups at position 6) to probe electronic effects .

- Bioisosteric Replacement : Replace phenylsulfanyl with sulfone or sulfonamide groups to enhance metabolic stability .

- Crystallographic Analysis : SHELX-refined structures to correlate steric effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.